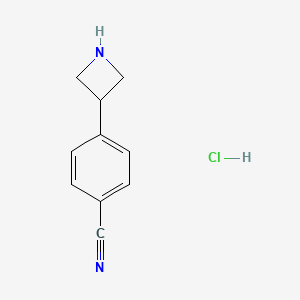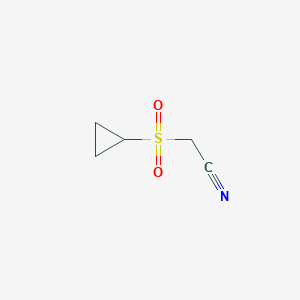
Cyclopropanesulfonyl-acetonitrile
Descripción general
Descripción
Cyclopropanesulfonyl-acetonitrile, also known as 2-(cyclopropanesulfonyl)acetonitrile, is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for Cyclopropanesulfonyl-acetonitrile is 1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
Cyclopropanesulfonyl-acetonitrile is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
-
Organocatalytic Applications of Cyclopropene-Based Compounds
- Summary : Cyclopropene-based compounds have been found to serve as valuable synthons for the construction of carbocycles, heterocycles, and other useful organic compounds . They have been used as catalysts in different areas of organocatalysis such as phase-transfer catalysis (PTC), Brønsted base catalysis, hydrogen-bond donor catalysis, nucleophilic carbene catalysis, and electrophotocatalysis .
- Methods : The development of these catalysts involves the use of cyclopropene-based compounds as organocatalysts .
- Results : The use of these catalysts has led to the development of many synthetic protocols .
-
Applications of Acetonitrile in Organic Synthesis
- Summary : Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . It has been used in the synthesis of a variety of important compounds .
- Methods : The use of acetonitrile involves both conventional synthesis methods and electrochemical synthesis .
- Results : The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .
-
Reactions through Vinylmetal Carbenes
-
Radical Reactions of Cyclopropenes
-
Electrochemical Conversions Involving Acetonitrile
-
Cyanomethylation
-
Reactions through Metal Complex Insertion
-
Addition Reactions with 1,3-Dipole
-
Reactions of Highly Reactive In Situ Generated Cyclopropenes
-
Tetrasubstituted Olefins Synthesis
-
Heterocyclic Compound Synthesis
-
Amidation Reactions
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropylsulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXXULKHKGKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



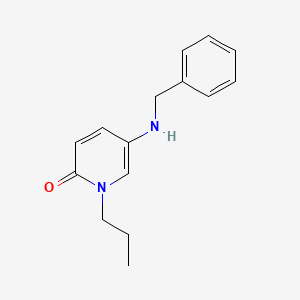

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

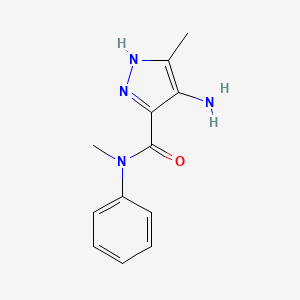

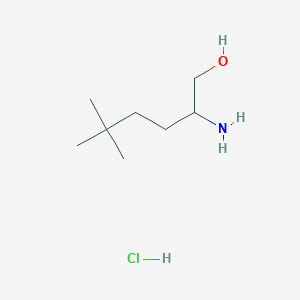
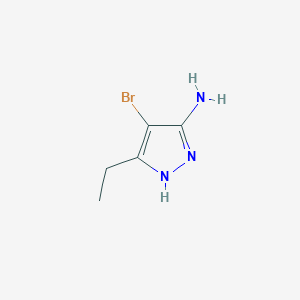
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)


![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)

